molecular formula C19H21N3O2 B12919222 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- CAS No. 106626-76-0

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy-

Cat. No.: B12919222
CAS No.: 106626-76-0
M. Wt: 323.4 g/mol
InChI Key: ZLEASFTYMBDCSN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- typically involves the reaction of acridine derivatives with appropriate amines. One common method includes the reaction of acridine-4-carboxylic acid with N-(2-(dimethylamino)ethyl)amine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced acridine derivatives, and substituted acridine compounds .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- involves its intercalation into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of topoisomerase I and II enzymes. These enzymes are responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, the compound effectively prevents DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase inhibition. Its methoxy group at the 6-position enhances its binding affinity and specificity for DNA, making it a potent antitumor agent .

Properties

CAS No.

106626-76-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-methoxyacridine-4-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-22(2)10-9-20-19(23)16-6-4-5-14-11-13-7-8-15(24-3)12-17(13)21-18(14)16/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)

InChI Key

ZLEASFTYMBDCSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=C(C=C3)OC)N=C21

Origin of Product

United States

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